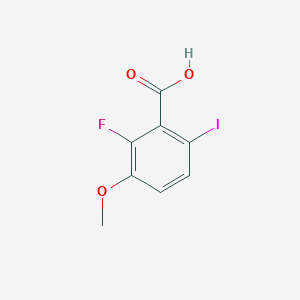

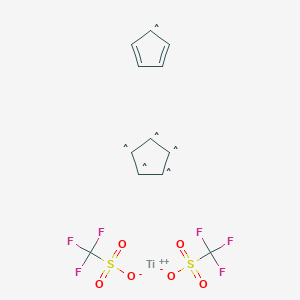

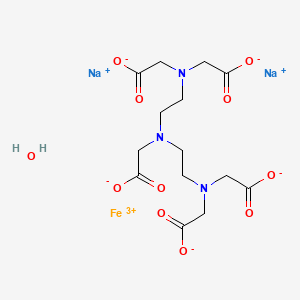

![molecular formula C17H12N2O4 B6289103 4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid CAS No. 929519-89-1](/img/structure/B6289103.png)

4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzo[de]isoquinoline-1,3-dione . Benzo[de]isoquinoline-1,3-dione is a heterocyclic aromatic organic compound . It is part of a family of many thousands of natural plant alkaloids .

Synthesis Analysis

New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Chemical Reactions Analysis

The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines and also the derivative . The reactions are accompanied by disappearance of the signal for the NH2 group protons in the 1H NMR spectra and by the appearance of signals for additional aromatic and CH protons .Applications De Recherche Scientifique

Chemosensor Systems

The derivatives of benzo[de]isoquinoline-1,3-dione, such as 4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid , have been studied for their chemosensor capabilities . These compounds can be synthesized and further functionalized to create imines, amines, thioureas, and hydrazones, which exhibit high selectivity in the determination of anions .

Redox Cofactors

Compounds within the benzo[de]isoquinoline-1,3-dione family, including our compound of interest, may serve as redox cofactors for various bacterial dehydrogenases . These cofactors are crucial for enzymes that catalyze redox reactions, which are fundamental processes in biochemistry.

Fluorescent Chemosensors

The amino group present in the structure allows for the introduction of additional complex-forming fragments and/or fluorophores, making it a potential synthon for ionochromic sensors . This application is significant in the development of new fluorescent chemosensors for various cations and anions.

Synthesis of Heterocyclic Compounds

The compound can be used as a precursor for the synthesis of a wide range of heterocyclic compounds. These compounds have diverse applications, including medicinal chemistry and material science .

Biological Activity

Due to the structural similarity with other bioactive quinones, there is potential for the compound to exhibit biological activity. This could include antioxidant properties or serving as a growth-promoting factor .

Mécanisme D'action

Target of Action

It is known that benzo[de]isoquinoline-1,3-dione derivatives have been used as strong acceptors in the field of functional π-materials . They are important organic materials due to their outstanding electronic properties and potential applications in organic electronic devices .

Mode of Action

It is known that benzo[de]isoquinoline-1,3-dione derivatives have high electron affinity values . This suggests that they may interact with their targets by accepting electrons, leading to changes in the electronic properties of the system.

Biochemical Pathways

It is known that benzo[de]isoquinoline-1,3-dione derivatives can lower both the electron affinity and ionic potential, which is beneficial for stabilizing and achieving electron transport for the resulting molecules . This suggests that they may affect pathways related to electron transport.

Pharmacokinetics

It is known that the solubility and stability of similar compounds can be improved by the introduction of triisopropylsilylethynyl groups . This could potentially impact the bioavailability of the compound.

Result of Action

It is known that benzo[de]isoquinoline-1,3-dione derivatives have potential applications in organic electronic devices . This suggests that they may have effects at the molecular and cellular level related to electronic properties.

Action Environment

It is known that the structural characteristics and device fabrication of similar compounds can be influenced by solution processing . This suggests that environmental factors such as temperature and solvent could potentially influence the compound’s action.

Propriétés

IUPAC Name |

4-(5-cyano-1,3-dioxobenzo[de]isoquinolin-2-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c18-9-10-7-11-3-1-4-12-15(11)13(8-10)17(23)19(16(12)22)6-2-5-14(20)21/h1,3-4,7-8H,2,5-6H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTOYMBCVBSJGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CCCC(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Calix[8]hydroquinone](/img/structure/B6289080.png)

![Benzyloxycalix[8]arene](/img/structure/B6289084.png)

![Benzyloxycalix[6]arene](/img/structure/B6289091.png)